![molecular formula C19H17ClN2O3S2 B2414971 Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone CAS No. 2034304-31-7](/img/structure/B2414971.png)
Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazol-2-yl is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . This group is often found in biologically active compounds and is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2-yl derivatives often involves the condensation of 2-aminobenzenethiol with various carbonyl compounds . The resulting compounds are then further modified to produce the desired derivatives .Molecular Structure Analysis
The benzo[d]thiazol-2-yl group is planar due to the conjugation of the benzene and thiazole rings . This planarity and the presence of multiple aromatic systems often contribute to the biological activity of these compounds .Chemical Reactions Analysis
Benzo[d]thiazol-2-yl derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the aromatic systems .Applications De Recherche Scientifique
- Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds. These derivatives exhibit inhibitory potency against Mycobacterium tuberculosis (M. tuberculosis) .
- Fluorinated derivatives of benzo[d]thiazole-2-yl(piperazin-1-yl)methanones have been successfully used as dopants in OLEDs .
- Co(II) cubane complexes derived from these compounds act as single-molecule magnets with high barriers to spin relaxation .
- The presence of the thiazolidinone ring in benzothiazole derivatives contributes to their anti-inflammatory and analgesic activity .
- It plays a crucial role in the medicinal, pharmacological, and pharmaceutical properties of these natural products .
Anti-Tubercular Activity
Organic Light Emitting Diodes (OLEDs)
Single-Molecule Magnets and Catalysts
Anti-Inflammatory and Analgesic Properties
Medicinal and Pharmacological Applications
Antimicrobial Agents
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
It’s known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
The compound may affect several biochemical pathways due to its broad range of potential activities. For instance, it may interfere with bacterial quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility properties suggest that its action could be influenced by the presence of water, alcohol, ether, and other organic solvents . Additionally, the compound’s potential interaction with bacterial quorum sensing pathways suggests that its action could be influenced by factors such as nutrient availability .
Safety and Hazards
Orientations Futures
The benzo[d]thiazol-2-yl group is a versatile scaffold in medicinal chemistry, and research into new derivatives and their biological activities is ongoing . Future directions may include the development of new synthesis methods, the exploration of new biological targets, and the design of derivatives with improved pharmacological profiles .
Propriétés
IUPAC Name |
1,3-benzothiazol-2-yl-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-14-6-2-1-5-13(14)17-9-10-22(11-12-27(17,24)25)19(23)18-21-15-7-3-4-8-16(15)26-18/h1-8,17H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEJCDCYPMMNBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2414891.png)
![3-((2E)-3-phenylprop-2-enyl)-8-(3,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimi dazolidino[1,2-h]purine-2,4-dione](/img/structure/B2414892.png)
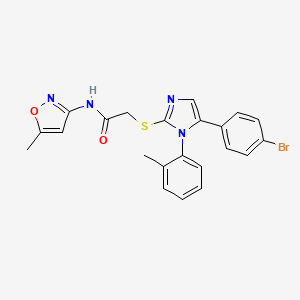
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2414894.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2414895.png)
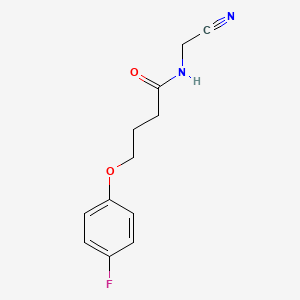
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2414900.png)
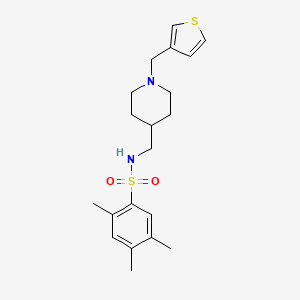

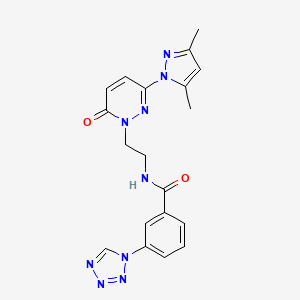
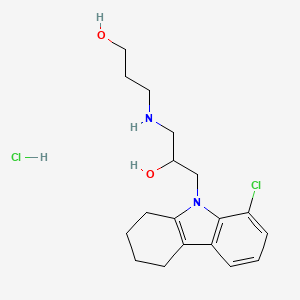
![2-[(5-Fluoro-6-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2414905.png)
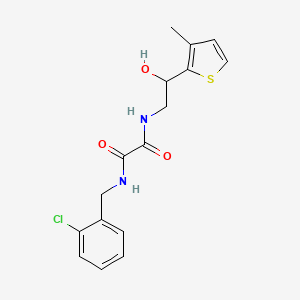
![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)